molecular formula C16H10F2N4O2 B2990609 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 926241-00-1

2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2990609
CAS No.: 926241-00-1
M. Wt: 328.279
InChI Key: YBZKOLHOMUUEFO-UHFFFAOYSA-N
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Description

2-Cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound notable for its varied applications in chemistry, biology, medicine, and industry

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Intermediate Pyrazole: The initial step often involves preparing the 1H-pyrazol-4-yl core. This is typically achieved through the cyclization of suitable hydrazines with 1,3-diketones.

  • Addition of Difluorophenyl Group: The 3,4-difluorophenyl group is introduced via nucleophilic substitution reactions, often using difluorobenzene derivatives.

  • Cyanoethylation: The cyanoethyl group is added through Michael addition reactions, utilizing cyanoethylating agents under controlled pH and temperature conditions.

  • Final Formulation: The cyano group and enoic acid moiety are introduced in the final steps through Knoevenagel condensation reactions, ensuring the formation of the conjugated system.

Industrial Production Methods: While laboratory-scale syntheses might rely on batch processes, industrial production could involve continuous flow techniques to enhance yield and efficiency. The choice of solvents, catalysts, and purification methods such as chromatography or crystallization are optimized to suit large-scale manufacturing.

Types of Reactions:

  • Oxidation: Oxidative conditions can lead to the transformation of cyano groups into carboxylic acids or amides.

  • Reduction: Reduction reactions can target the cyano groups, potentially converting them into amines or aldehydes.

  • Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitutions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, Jones reagent.

  • Reduction: Lithium aluminum hydride, hydrogenation catalysts.

  • Substitution: Electrophiles like nitric acid, sulfuric acid under controlled temperature.

Major Products:

  • Oxidation: Carboxylic acids, amides.

  • Reduction: Amines, aldehydes.

  • Substitution: Nitro, sulfonic acid derivatives.

Scientific Research Applications

Chemistry: The compound is often explored for its unique reactivity and stability, serving as a building block for synthesizing more complex molecules.

Biology: Its derivatives have shown potential in biochemical assays as enzyme inhibitors or substrates due to the presence of the cyano and fluorophenyl groups.

Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly as a scaffold for anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of specialty chemicals, polymers, and advanced materials, owing to its versatile functional groups.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The cyano groups can engage in hydrogen bonding and dipole interactions, while the difluorophenyl moiety enhances lipophilicity and membrane permeability, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

  • 1H-pyrazol-4-yl derivatives with different substituents.

  • 3,4-difluorophenyl substituted compounds.

  • Cyanoethyl derivatives in different chemical contexts.

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Properties

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4O2/c17-13-3-2-10(7-14(13)18)15-12(6-11(8-20)16(23)24)9-22(21-15)5-1-4-19/h2-3,6-7,9H,1,5H2,(H,23,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKOLHOMUUEFO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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